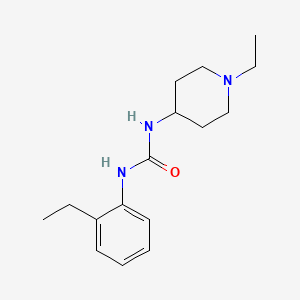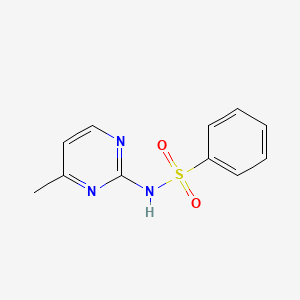![molecular formula C21H26N2O3S B4620080 N-[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]-2-(4-methylphenyl)acetamide](/img/structure/B4620080.png)
N-[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]-2-(4-methylphenyl)acetamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting from converting aryl/aralkyl organic acids into corresponding esters, hydrazides, and then 1,3,4-oxadiazol-2-thiols. The final target compounds are synthesized by reacting these thiols with 2-bromo-N-[4-(4-morpholinyl)phenyl]acetamide in the presence of N,N-dimethylformamide (DMF) and sodium hydride (NaH), showcasing a method that might be analogous to or provide insight into the synthesis of N-[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]-2-(4-methylphenyl)acetamide (Gul et al., 2017).
Molecular Structure Analysis
The molecular structure is often elucidated through advanced spectroscopic techniques. For compounds within this chemical space, techniques such as IR, 1H-NMR, 13C-NMR, and mass spectral data are pivotal in understanding the structure (Gul et al., 2017).
Chemical Reactions and Properties
Compounds like N-[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]-2-(4-methylphenyl)acetamide undergo various chemical reactions, including condensation, chlorination, and nucleophilic substitution, to form derivatives with inhibited tumor necrosis factor alpha and nitric oxide, indicating a route for modification and functionalization of the core molecule (Lei et al., 2017).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the compound's behavior under different conditions. X-ray diffraction analysis provides insights into the crystal structure, contributing to the overall characterization of the compound.
Chemical Properties Analysis
The chemical properties, including reactivity with other chemical species, stability under various conditions, and the ability to form complexes with metals or other organic compounds, are fundamental aspects of research. For instance, Mannich base derivatives exhibit antimicrobial activity, hinting at the chemical reactivity and potential applications of these compounds in biological contexts (Muruganandam & Krishnakumar, 2012).
Aplicaciones Científicas De Investigación
Antifungal and Antimicrobial Activity
- Antifungal Agents : Derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide, which share a morpholine core similar to the compound , have shown broad antifungal activity against Candida and Aspergillus species. These derivatives have improved plasmatic stability and in vivo efficacy against systemic Candida albicans infection (Bardiot et al., 2015).
- DNA and Protein Binding : N-(4-hydroxy-3-(morpholino(phenyl)methyl)phenyl) acetamide derivatives have been synthesized and studied for their DNA-binding interactions with calf thymus DNA and protein-binding interactions with bovine serum albumin (BSA), showing potential for biomedical applications (Raj, 2020).
- Antimicrobial and Hemolytic Activity : A new series of acetamide derivatives demonstrated antimicrobial activity against various microbial species. Some compounds in this series showed significant activity and lower toxicity, suggesting their potential for biological screening and application trials (Gul et al., 2017).
Corrosion Inhibition
- Corrosion Inhibition for Mild Steel : N-[morpholin-4-yl(phenyl)methyl]acetamide has been studied for its corrosion inhibiting effect on mild steel in hydrochloric acid medium. The study found that it exhibits more than 90% inhibition efficiency, suggesting its utility in protecting steel structures in corrosive environments (Nasser & Sathiq, 2016).
Propiedades
IUPAC Name |
N-[4-ethyl-5-methyl-3-(morpholine-4-carbonyl)thiophen-2-yl]-2-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-4-17-15(3)27-20(19(17)21(25)23-9-11-26-12-10-23)22-18(24)13-16-7-5-14(2)6-8-16/h5-8H,4,9-13H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WORADVLWGRAZNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)N2CCOCC2)NC(=O)CC3=CC=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-amino-6-(difluoromethyl)-4-methyl-N-(3-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4619998.png)
![4-({[(3-chlorophenyl)amino]carbonyl}amino)-N-ethylbenzamide](/img/structure/B4620000.png)
![3-(1,3-benzodioxol-5-yl)-5-({[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole](/img/structure/B4620005.png)
![2-({2-[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-4(1H)-pyrimidinone](/img/structure/B4620006.png)

![methyl 4-({[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate dihydrochloride](/img/structure/B4620018.png)
![2-[(1H-benzimidazol-2-ylmethyl)thio]-6-methyl-1H-benzimidazole](/img/structure/B4620021.png)


![8-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-6-methyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B4620063.png)
![ethyl 5-(aminocarbonyl)-4-methyl-2-{[(2-methyl-1-piperidinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4620067.png)

![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4620096.png)
![2-[(4-methylbenzyl)thio]-N-[3-(1-pyrrolidinyl)propyl]acetamide](/img/structure/B4620103.png)